molecular formula C17H19FN2O5S2 B2547665 N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 946343-03-9

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2547665
CAS No.: 946343-03-9
M. Wt: 414.47
InChI Key: DSLDWXGHUVZBAE-UHFFFAOYSA-N
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Description

N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a unique structural framework. Its core structure includes a benzenesulfonamide moiety substituted with a 5-fluoro-2-methoxy group and an N-linked aromatic ring bearing a 1,1-dioxidoisothiazolidin-2-yl group and a methyl substituent.

Properties

IUPAC Name

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O5S2/c1-12-4-6-14(20-8-3-9-26(20,21)22)11-15(12)19-27(23,24)17-10-13(18)5-7-16(17)25-2/h4-7,10-11,19H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLDWXGHUVZBAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=C(C=CC(=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. Despite the lack of extensive literature specifically detailing its biological effects, related compounds and preliminary studies provide insights into its possible mechanisms and applications.

Chemical Structure and Properties

The compound features several notable structural elements:

  • Isothiazolidine Core : This moiety is known for its reactivity and potential interactions with biological targets.
  • Fluorinated Phenyl Group : The presence of fluorine may enhance lipophilicity, potentially improving bioavailability.
  • Methoxy and Sulfonamide Groups : These functional groups contribute to the compound's chemical reactivity and interaction with biological systems.

Antitumor Activity

Research on structurally similar compounds indicates potential antitumor properties. For example, compounds with similar isothiazolidine structures have shown effectiveness against various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) through cytotoxicity assays . The following table summarizes findings on related compounds:

CompoundCell LineIC50 (µM)Activity
Compound 5A5492.12 ± 0.21High
Compound 6HCC8275.13 ± 0.97Moderate
Compound 8NCI-H3586.75 ± 0.19High

These findings suggest that modifications in the structure can significantly affect biological activity.

Antimicrobial Activity

While specific data on antimicrobial activity for this compound is lacking, similar sulfonamide derivatives have exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria, indicating a potential for further exploration in this area .

Case Studies

A review of case studies involving structurally similar compounds reveals:

  • Structural Optimization : Adjustments in the substituents of isothiazolidine-based compounds have led to enhanced selectivity and potency against cancer cells while minimizing cytotoxic effects on normal cells.
  • Combination Therapies : Some studies suggest that combining such compounds with established chemotherapeutics may enhance overall efficacy and reduce resistance.

Comparison with Similar Compounds

Table 1: Key Structural Differences in Sulfonamide Derivatives

Compound Name Substituents on Aromatic Ring Additional Functional Groups Reported Activities
N-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-5-fluoro-2-methoxybenzenesulfonamide 5-fluoro, 2-methoxy 1,1-Dioxidoisothiazolidin-2-yl, methyl Not specified (inferred from class)
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 5-chloro, 2-methoxy None Anti-malarial, anti-convulsant
N-(5-Fluoro-2-hydroxyphenyl)methanesulfonamide 5-fluoro, 2-hydroxy Methanesulfonamide Not specified (commercial listing)
1-[5-(Dimethylamino)-1-naphthylsulfonyl]imidazolidine-2-thione 5-(dimethylamino)naphthalene Imidazolidine-2-thione Fluorescent probe applications

Key Observations :

  • Halogen vs. Methoxy/Hydroxy Groups : The target compound’s 5-fluoro substituent may enhance metabolic stability compared to the chloro analog (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide), as fluorine’s electronegativity and small atomic radius often improve bioavailability and binding affinity .
  • Methoxy vs.

Role of the Isothiazolidin-Dioxide Group

The 1,1-dioxidoisothiazolidin-2-yl group in the target compound is absent in other sulfonamides listed in Table 1. This six-membered ring introduces:

  • Steric Considerations : The cyclic structure may restrict conformational flexibility, influencing interactions with biological targets such as enzymes or receptors.

By contrast, simpler sulfonamides like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide lack this complexity, which may limit their target specificity or metabolic stability .

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